molecular formula C13H21NO B13275185 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13275185
M. Wt: 207.31 g/mol
InChI Key: KCANDBWGBKRISQ-UHFFFAOYSA-N
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Description

1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound provided for research and development purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound has a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the CAS Number 1248963-08-7 . Its structure consists of a 2,3-dimethylphenyl group linked via a methylene amino bridge to a 2-methylpropan-2-ol group. Researchers can identify the compound using the SMILES string CC(O)CNCC1=CC=CC(C)=C1C . As an amino alcohol derivative, this class of compounds is often investigated in various scientific fields, including organic synthesis and medicinal chemistry, for their potential as synthetic intermediates or for structure-activity relationship (SAR) studies. Specific applications and the mechanism of action for this particular compound are areas that require further investigation by qualified researchers.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-[(2,3-dimethylphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H21NO/c1-10-6-5-7-12(11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3

InChI Key

KCANDBWGBKRISQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNCC(C)(C)O)C

Origin of Product

United States

Preparation Methods

Synthesis via Reductive Amination of Aromatic Aldehydes

Step 1: Preparation of 2,3-Dimethylbenzaldehyde
The aromatic aldehyde precursor can be synthesized via methylation of 2,3-dimethylbenzene derivatives or purchased commercially.

Step 2: Reductive Amination with 2-Amino-2-methylpropan-1-ol

  • React 2,3-dimethylbenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Solvent: Methanol or ethanol.
  • Conditions: Mild reflux at room temperature to 50°C, with pH control to favor imine formation.

Outcome: Formation of the target amino alcohol via imine intermediate reduction.

N-Alkylation of 2-Amino-2-methylpropan-1-ol

Step 1: Preparation of the Aromatic Methyl Halide

  • Synthesize or acquire 2,3-dimethylbenzyl chloride or bromide via chloromethylation of 2,3-dimethylbenzene using formaldehyde and hydrochloric acid or bromination with N-bromosuccinimide.

Step 2: Nucleophilic Substitution

  • React 2-amino-2-methylpropan-1-ol with the aromatic methyl halide in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvent: Acetone or dimethylformamide.
  • Conditions: Reflux under inert atmosphere.

Outcome: Formation of the N-alkylated amino alcohol.

Hydroxylation and Aromatic Functionalization

In some methods, aromatic substitution reactions such as ortho-alkoxylation or electrophilic aromatic substitution are employed to introduce methyl groups onto the aromatic ring, followed by amination steps.

Specific Research-Backed Methods

Literature on Aromatic Alkylation

A recent study reports palladium-catalyzed ortho-alkoxylation of oxazoline derivatives, which could be adapted for methylation or functionalization of the aromatic ring prior to amination. The procedure involves:

Step Reagents Conditions Notes
Aromatic methylation Formaldehyde, acid catalyst Acidic conditions Methylation at ortho position
Aromatic halogenation N-bromosuccinimide Reflux For halogenated intermediates

(Source: ACS Omega, 2024)

Synthesis of Amino Alcohols

The preparation of amino alcohols such as 2-amino-2-methylpropan-1-ol is well-documented, often via the reduction of corresponding nitriles or via amino group introduction onto the alcohol backbone.

Method Reagents Conditions Yield Reference
Direct amino alcohol synthesis Formaldehyde, ammonia Reflux Moderate ChemicalBook, 2025
Alkylation of amino alcohol Aromatic methyl halide Reflux, base Variable PubChem

Data Tables Summarizing Preparation Parameters

Method Starting Materials Reagents Solvent Temperature Reaction Time Yield Remarks
Reductive amination 2,3-Dimethylbenzaldehyde NaBH3CN Methanol Room temp to 50°C 12-24 h 65-80% Mild conditions
N-Alkylation 2-Amino-2-methylpropan-1-ol Aromatic methyl halide Acetone Reflux 8-16 h 50-70% Requires excess base
Aromatic methylation 2,3-Dimethylbenzene Formaldehyde Acidic Reflux 4-8 h 60-75% Selective ortho methylation

Notes on Reaction Conditions and Optimization

  • Temperature Control: Many steps require careful temperature regulation to prevent side reactions, especially during aromatic substitution.
  • Catalysts: Palladium catalysts facilitate ortho-alkoxylation, which can be adapted for methylation.
  • Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final products.
  • Yield Optimization: Excess reagents and optimized reaction times improve overall yields.

Chemical Reactions Analysis

Types of Reactions

1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol:

Basic Information

  • Name: 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
  • Molecular Formula: C13H21NO
  • Molecular Weight: 207.31 g/mol
  • CAS Number: 1466549-44-9

Structure and Identifiers

  • IUPAC Name: 1-[(2,3-dimethylphenyl)methylamino]-2-methylpropan-2-ol
  • InChI: InChI=1S/C13H21NO/c1-10-6-5-7-12(11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3
  • InChIKey: KCANDBWGBKRISQ-UHFFFAOYSA-N
  • SMILES: CC1=C(C(=CC=C1)CNCC(C)(C)O)C

Computed Properties

  • XLogP3-AA: 2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Exact Mass: 207.162314293 Da

Potential Applications

While the provided search results do not explicitly detail the applications of 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol, they do offer some context for related compounds:

  • Thrombopoietin (TPO) receptor agonists: A Google Patents result mentions a related compound, 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine), as a TPO receptor agonist, useful for enhancing platelet production and treating thrombocytopenia . This suggests that dimethylphenyl derivatives may have potential therapeutic applications .
  • Anti-cancer activity: One search result mentions 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione exhibiting significant anticancer activity .
  • Cardiovascular effects: Another search result mentions that amino propan-2-ol derivatives have been tested for electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic activities .

Mechanism of Action

The mechanism of action of 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents logP (Predicted) Key Features
Target Compound - C₁₃H₂₁NO 2,3-Dimethylbenzylamino 2.8 High hydrophobicity
1-{[(3,4-Dimethylphenyl)methyl]amino}-... 1368669-99-1 C₁₃H₂₁NO 3,4-Dimethylbenzylamino 2.8 Reduced steric hindrance
1-[(2,6-Dimethyloxan-4-yl)amino]-... 1553528-07-6 C₁₁H₂₃NO₂ 2,6-Dimethyloxan-4-ylamino 1.5 Enhanced H-bonding potential
SPI009 - C₁₈H₂₀Cl₂NO₂ 2,4-Dichlorophenethylamino 3.9 Antimicrobial activity
(1R,2S)-1-Amino-1-(2,3-difluorophenyl)... 1270263-68-7 C₉H₁₁F₂NO 2,3-Difluorophenyl 1.7 Stereospecific binding

Research Implications

  • Synthetic Routes : Reductive amination or nucleophilic substitution likely common across analogs, but steric effects in 2,3-dimethyl derivatives may require optimized conditions .
  • Biological Screening : The antimicrobial activity of SPI009 suggests the target compound and its analogs warrant evaluation in similar assays.

Biological Activity

1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol, also known as 2-{[(2,3-dimethylphenyl)methyl]amino}-2-methylpropan-1-ol (CAS Number: 1251245-07-4), is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 207.31 g/mol
  • Structure : The compound features a dimethylphenyl group attached to a secondary amine and a tertiary alcohol.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with neurotransmitter systems, while the alcohol moiety may influence solubility and bioavailability.

Biological Activity Overview

  • Neuropharmacological Effects : Preliminary studies indicate that compounds structurally similar to 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol may exhibit effects on neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels. This could suggest potential applications in treating mood disorders.
  • Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of related compounds, which could provide protective effects against oxidative stress in cellular environments.
  • Enzyme Inhibition : Research has indicated that certain derivatives may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Study 1: Neuropharmacological Assessment

A study conducted on similar compounds demonstrated significant changes in serotonin receptor binding affinity. The findings suggested that modifications in the phenyl group could enhance neuroactivity, indicating that the dimethyl substitution plays a crucial role in receptor interaction .

Case Study 2: Antioxidant Activity

Research published in pharmacological journals evaluated the antioxidant properties of related amines. It was found that these compounds could scavenge free radicals effectively, thus reducing lipid peroxidation in vitro . This suggests a protective role against cellular damage.

Case Study 3: Enzyme Interaction

Another investigation focused on the inhibitory effects of structurally similar compounds on cytochrome P450 enzymes. It was observed that these compounds could significantly alter enzyme activity, leading to implications for drug-drug interactions .

Data Tables

Property Value
Molecular Weight207.31 g/mol
CAS Number1251245-07-4
StructureChemical Structure
Potential ApplicationsNeuropharmacology, Antioxidant Therapy
Biological Activity Effect Observed
Serotonin Receptor BindingSignificant affinity
Antioxidant ActivityFree radical scavenging
Cytochrome P450 InhibitionAltered enzyme activity

Q & A

Q. What synthetic routes are optimal for synthesizing 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol, and how can yield and purity be maximized?

The compound can be synthesized via Mannich-type reactions, where 2,3-dimethylbenzylamine reacts with formaldehyde and tert-butanol derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield and purity. For example, polar aprotic solvents like DMF enhance reaction efficiency, while acidic catalysts (e.g., HCl) may improve regioselectivity . Post-synthetic purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

  • NMR : Key signals include the tert-butyl group (δ 1.2–1.4 ppm for three equivalent methyl groups) and the aromatic protons of the 2,3-dimethylphenyl moiety (δ 6.8–7.2 ppm with coupling patterns indicating substitution).
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₂₁NO) and fragmentation patterns (e.g., loss of the hydroxyl group or benzylamine fragment) validate the structure .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screens should include receptor binding assays (e.g., GPCRs or adrenergic receptors due to structural similarity to amino alcohol derivatives) and enzyme inhibition studies (e.g., kinases or hydrolases). Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on HEK-293 cells) establish baseline activity and safety .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact its biological activity and receptor binding affinity?

Enantiomeric resolution via chiral chromatography (e.g., using amylose-based columns) reveals differential activity. For example, the (R)-enantiomer may exhibit 10-fold higher affinity for β-adrenergic receptors compared to the (S)-form, as seen in structurally related aminopropanol derivatives . Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions with receptor binding pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents). A systematic approach includes:

  • Replicating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Validating target engagement using orthogonal methods (e.g., SPR for binding kinetics and cellular cAMP assays for functional activity).
  • Meta-analysis of literature data to identify confounding variables (e.g., cell line variability) .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the amino alcohol moiety, producing 2,3-dimethylbenzylamine and tert-butyl ketone. LC-MS/MS identifies degradation pathways, while Arrhenius modeling predicts shelf-life under storage conditions .

Q. What in silico and in vitro models predict its environmental fate and ecotoxicological risks?

  • In silico : Use EPI Suite to estimate biodegradation half-life (e.g., >60 days indicates persistence) and ECOSAR for aquatic toxicity (LC50 for fish).
  • In vitro : Microcosm studies (soil/water systems) track degradation intermediates, while algal growth inhibition assays (OECD 201) assess ecotoxicity .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Core Modifications : Systematically alter the aromatic substituents (e.g., halogenation at position 4) or the amino alcohol backbone (e.g., replacing tert-butyl with cyclopropyl).
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity metrics (IC50, Ki) .

Q. What statistical frameworks are optimal for analyzing dose-dependent responses in preclinical models?

Nonlinear mixed-effects modeling (NLMEM) accounts for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Bayesian hierarchical models integrate prior data (e.g., in vitro IC50) to refine in vivo efficacy predictions .

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